molecular formula C19H15FN4O5 B11483628 3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483628
M. Wt: 398.3 g/mol
InChI Key: NHDIZVISWMSHAZ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    DNA Intercalation: Intercalating into DNA strands, thereby affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-Oxiranecarboxylic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
  • L-Alanine, 3-[[(2-[[(1-(6-nitro-1,3-benzodioxol-5-yl)ethyl]thio]ethoxy]carbonyl]amino]-

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its oxadiazole ring and fluorophenyl group differentiate it from other benzodioxole derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15FN4O5

Molecular Weight

398.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H15FN4O5/c20-13-4-2-1-3-12(13)17(25)21-7-8-22-18(26)19-23-16(24-29-19)11-5-6-14-15(9-11)28-10-27-14/h1-6,9H,7-8,10H2,(H,21,25)(H,22,26)

InChI Key

NHDIZVISWMSHAZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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